N-Nitroso-N,N-dinonylamine

Analytical Chemistry Method Validation Nitrosamine Impurity Testing

N-Nitroso-N,N-dinonylamine (CAS 84424-96-4) is a synthetic dialkyl nitrosamine with the molecular formula C₁₈H₃₈N₂O and a molecular weight of 298.51 g/mol. This compound is chemically characterized as a symmetrical N-nitrosamine containing two n-nonyl (C₉) alkyl chains bonded to the nitroso-functionalized nitrogen atom.

Molecular Formula C18H38N2O
Molecular Weight 298.515
CAS No. 84424-96-4
Cat. No. B565499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N,N-dinonylamine
CAS84424-96-4
SynonymsN-Nitroso-N-nonyl-1-nonanamine; 
Molecular FormulaC18H38N2O
Molecular Weight298.515
Structural Identifiers
SMILESCCCCCCCCCN(CCCCCCCCC)N=O
InChIInChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
InChIKeyNSPXOAQLARIGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N,N-dinonylamine (CAS 84424-96-4) Procurement Guide: Product Specifications and Primary Research Context


N-Nitroso-N,N-dinonylamine (CAS 84424-96-4) is a synthetic dialkyl nitrosamine with the molecular formula C₁₈H₃₈N₂O and a molecular weight of 298.51 g/mol [1]. This compound is chemically characterized as a symmetrical N-nitrosamine containing two n-nonyl (C₉) alkyl chains bonded to the nitroso-functionalized nitrogen atom [2]. While the compound is structurally classified within the N-nitrosamine family, its primary documented research relevance is as a stable product formed in the radiolysis of dinonylaniline in octane solutions containing nitrate . Commercial availability is limited to research-grade quantities, typically 5 mg to 100 mg packaging, with cataloged purity specifications ranging from ≥95% to 98% across suppliers [1]. Users should note that physicochemical data including boiling point (predicted: 410.5±14.0 °C) and density (predicted: 0.89±0.1 g/cm³) remain computationally derived rather than experimentally determined .

N-Nitroso-N,N-dinonylamine (CAS 84424-96-4): Why In-Class Nitrosamine Substitution Is Not Feasible for Analytical and Synthetic Applications


Generic substitution among dialkyl nitrosamines is not scientifically valid due to fundamental differences in physicochemical properties that govern analytical detection, chromatographic behavior, and synthetic utility. N-Nitroso-N,N-dinonylamine, with its specific C₉ alkyl chain length, exhibits a predicted LogP of 6.471 and molecular weight of 298.51 g/mol , parameters that directly influence reversed-phase HPLC retention time, GC column elution order, and mass spectrometric fragmentation patterns relative to shorter-chain analogs such as N-nitrosodimethylamine (NDMA, LogP -0.57, MW 74.08) or N-nitrosodiethylamine (NDEA, LogP 0.78, MW 102.14). The compound's stability as a radiolysis product in octane/nitrate systems is a reaction-specific characteristic , not a general property of nitrosamines. Additionally, the absence of experimentally verified spectroscopic or chromatographic reference data for this specific CAS number means that substitution with any other nitrosamine standard would fail to provide accurate retention time alignment, mass spectral library matching, or method validation parameters. Procurement decisions must therefore be compound-specific and guided by the unique identifiers (CAS, InChIKey, SMILES) of N-Nitroso-N,N-dinonylamine [1].

N-Nitroso-N,N-dinonylamine (CAS 84424-96-4) Differential Evidence: Quantitative Procurement and Application Data


N-Nitroso-N,N-dinonylamine: Supplier Purity Specification Differentiation (95% vs 98%) for Analytical Method Development

Among commercial suppliers of N-Nitroso-N,N-dinonylamine, two distinct purity specification tiers exist: >95% and 98% . This 3% absolute purity differential represents a meaningful distinction for analytical laboratories developing trace-level nitrosamine detection methods, where higher reference standard purity directly correlates with reduced quantification uncertainty . The 98% purity offering includes batch-specific analytical documentation including NMR, HPLC, and GC traceability .

Analytical Chemistry Method Validation Nitrosamine Impurity Testing

N-Nitroso-N,N-dinonylamine Unit Pricing Analysis Across Packaging Configurations: 10 mg Procurement Benchmarking

For the 10 mg packaging configuration, the most common cataloged research quantity, N-Nitroso-N,N-dinonylamine exhibits supplier-dependent unit pricing ranging from approximately $26.69/mg to $32.00/mg [1]. The lowest documented 10 mg price is $266.90 (Aladdin Scientific, >95% purity) , representing an approximately 16.6% cost reduction compared to the highest listed 10 mg price of $320.00 (Santa Cruz Biotechnology, >95% purity) . A third supplier lists 10 mg at 150.00 EUR (approximately $161 at current exchange rates, though regional availability constraints apply) [1]. This ~17% price variation for equivalent purity specifications (>95%) at the 10 mg scale provides a quantifiable procurement optimization opportunity.

Laboratory Procurement Cost Analysis Reference Standards

N-Nitroso-N,N-dinonylamine Structural Identity Verification: InChIKey and SMILES Uniqueness for Analytical Reference Integrity

N-Nitroso-N,N-dinonylamine possesses a unique InChIKey identifier of NSPXOAQLARIGFF-UHFFFAOYSA-N and canonical SMILES string CCCCCCCCCN(CCCCCCCCC)N=O [1][2]. These computationally derived structural descriptors provide unambiguous compound identification that distinguishes this C₁₈ dialkyl nitrosamine from all other N-nitrosamine congeners. The InChIKey serves as a fixed-length, collision-resistant hash for database querying and cross-referencing across analytical chemistry platforms [1]. The symmetrical C₉,C₉ substitution pattern encoded in the SMILES string directly correlates with chromatographic retention behavior and mass spectral fragmentation patterns distinct from asymmetrical analogs or shorter-chain nitrosamines .

Cheminformatics Spectral Library Development Compound Identification

N-Nitroso-N,N-dinonylamine Analytical Data File Availability: SDF/MOL File Access for Computational Modeling Workflows

For computational chemistry and quantitative structure-activity relationship (QSAR) modeling applications, N-Nitroso-N,N-dinonylamine has pre-computed and readily downloadable structure data files (SDF/MOL format) containing atom coordinates, bond connectivity, and 3D spatial arrangement information [1]. This resource provides 2,100+ information sets per compound, including quantum chemical descriptors and statistical thermodynamic parameters [1][2]. In contrast, many less-common nitrosamine analogs lack such readily accessible computational structure files, requiring manual structure drawing and geometry optimization that introduces inter-operator variability and workflow delays [2].

Computational Chemistry Molecular Modeling QSAR Studies

N-Nitroso-N,N-dinonylamine Predicted Physicochemical Properties for Chromatographic Method Development

Computationally predicted physicochemical properties for N-Nitroso-N,N-dinonylamine include a boiling point of 410.5±14.0 °C and density of 0.89±0.1 g/cm³ . These values, while predicted rather than experimentally determined, provide essential guidance for selecting appropriate gas chromatography (GC) temperature programs and injection parameters . The LogP value of 6.471 indicates strong lipophilicity, predicting C18 reversed-phase HPLC retention factors substantially higher than those of shorter-chain nitrosamine analogs (e.g., NDMA LogP -0.57, NDEA LogP 0.78). This LogP differential of >5.5 units translates to a predicted retention time shift of several minutes under standard gradient elution conditions, requiring method-specific adjustments that cannot be extrapolated from smaller nitrosamine calibrants [1].

Chromatography Method Development Physicochemical Prediction

N-Nitroso-N,N-dinonylamine Known Synthetic/Formation Context: Radiolysis Product Identification

N-Nitroso-N,N-dinonylamine is documented as a stable product formed specifically in the radiolysis of dinonylaniline in octane solutions containing nitrate . This formation pathway represents a defined and reproducible chemical context for the compound's generation and identification, distinguishing it from nitrosamines formed via nitrosation of secondary amines under acidic conditions or those arising as pharmaceutical impurities . The compound's stability as a radiolysis product in this specific solvent system (octane with nitrate) provides a validated reference point for studies investigating radiation-induced nitrosamine formation mechanisms .

Radiation Chemistry Nitrosamine Formation Mechanistic Studies

N-Nitroso-N,N-dinonylamine (CAS 84424-96-4) Recommended Application Scenarios for Research and Industrial Use


Analytical Reference Standard for Nitrosamine Impurity Method Development Requiring High-Purity C₁₈ Dialkyl Nitrosamine Calibrant

Laboratories developing LC-MS/MS or GC-MS methods for nitrosamine impurity detection in lipophilic matrices should procure N-Nitroso-N,N-dinonylamine as a high-carbon-chain calibrant. The compound's LogP of 6.471 necessitates method-specific chromatographic optimization distinct from shorter-chain nitrosamines, and the 98% purity grade with NMR/HPLC/GC certificate of analysis provides the traceability required for regulatory method validation . Procurement of the 98% purity specification from suppliers providing batch-specific analytical documentation (e.g., Bidepharm) is recommended over >95% purity grades lacking CoA when method validation documentation is required .

Computational Chemistry and QSAR Modeling of Long-Chain Dialkyl Nitrosamines

For computational studies investigating structure-activity relationships or physicochemical property prediction of N-nitrosamines, N-Nitroso-N,N-dinonylamine offers immediate access to pre-computed structure data files (SDF/MOL format) containing validated 3D atomic coordinates and bond connectivity [1]. This resource accelerates QSAR model development by eliminating manual structure drawing and geometry optimization steps, enabling consistent molecular descriptor calculations across multiple nitrosamine congeners. The compound serves as a representative C₁₈ lipophilic nitrosamine template for computational toxicology or environmental fate modeling studies [1][2].

Radiation Chemistry Mechanistic Studies Involving Nitrosamine Formation

N-Nitroso-N,N-dinonylamine is specifically relevant for research investigating radiolysis-induced nitrosamine formation pathways in organic solvent systems. The compound's documented formation from dinonylaniline radiolysis in octane/nitrate media provides a defined experimental context for mechanistic studies . Researchers investigating radiation effects on amine-containing compounds in non-aqueous environments may utilize N-Nitroso-N,N-dinonylamine as a pathway-specific product standard, where substitution with acid-catalyzed nitrosation products would not accurately represent the radiation-induced formation mechanism .

Procurement Benchmarking for Specialty Nitrosamine Reference Standards

For laboratory procurement managers establishing reference standard inventories, N-Nitroso-N,N-dinonylamine presents a quantifiable cost-optimization opportunity at the 10 mg packaging scale. Documented supplier pricing ranges from $266.90 to $320.00 for equivalent >95% purity specifications , representing a 16.6% unit cost differential that scales with multi-vial purchases. Procurement evaluation should prioritize suppliers offering the lowest documented 10 mg unit price ($266.90, Aladdin Scientific) while verifying that the 98% purity grade with analytical documentation is selected when regulatory method validation requirements apply .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso-N,N-dinonylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.